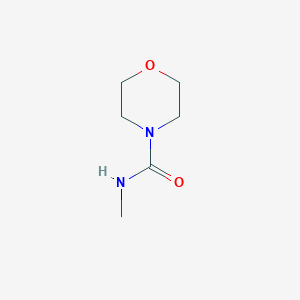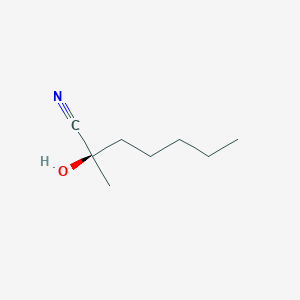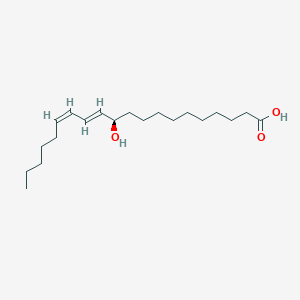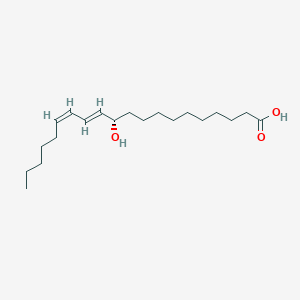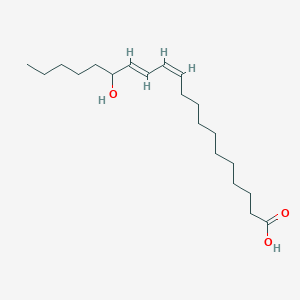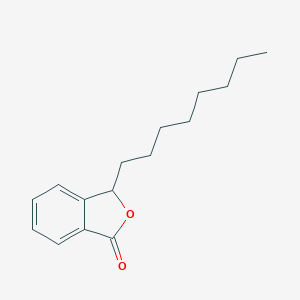
3-Octylphthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octylphthalide, also known as Ligustilide, is a natural organic compound found in celery, parsley, and other vegetables. It has been widely studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and stroke.
Wirkmechanismus
The mechanism of action of 3-Octylphthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the expression of various genes involved in cancer cell growth, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
3-Octylphthalide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Octylphthalide in lab experiments include its availability, low toxicity, and relatively low cost. However, its low solubility in water and instability in light and air can pose challenges in its storage and handling.
Zukünftige Richtungen
There are several future directions for the research on 3-Octylphthalide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to understand its mechanism of action and its potential use in the treatment of other neurodegenerative diseases. Furthermore, the development of more stable and soluble forms of 3-Octylphthalide can improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-Octylphthalide is a natural organic compound found in celery and other vegetables that has been extensively studied for its potential therapeutic benefits in various diseases. Its anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties make it a promising candidate for future drug development. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
3-Octylphthalide can be synthesized by various methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is the extraction from celery seeds, which involves the use of solvents such as ethanol, methanol, and hexane. The extracted compound is then purified using chromatography techniques to obtain pure 3-Octylphthalide.
Wissenschaftliche Forschungsanwendungen
3-Octylphthalide has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that it has anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to improve cognitive function and reduce the risk of Alzheimer's disease. It has also been found to have a protective effect on the brain in stroke models.
Eigenschaften
CAS-Nummer |
137786-58-4 |
|---|---|
Produktname |
3-Octylphthalide |
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
3-octyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |
InChI-Schlüssel |
MYGRPRSFUHJZPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Kanonische SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Synonyme |
3-octylphthalide NY 008 NY-008 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
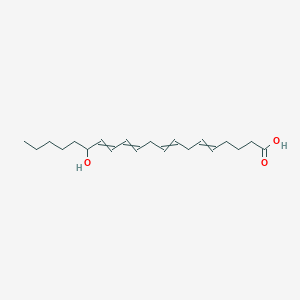
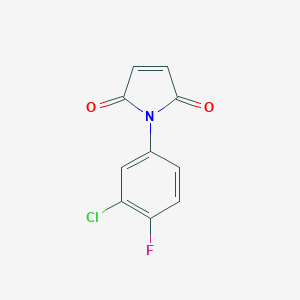
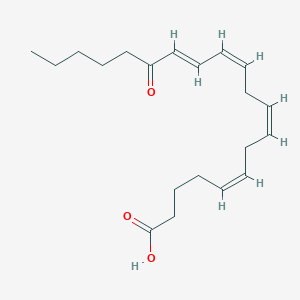
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

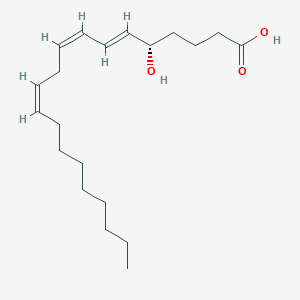
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
